(+/-)-5'-Chloro-5'-deoxy-ENBA

Description

BenchChem offers high-quality (+/-)-5'-Chloro-5'-deoxy-ENBA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+/-)-5'-Chloro-5'-deoxy-ENBA including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

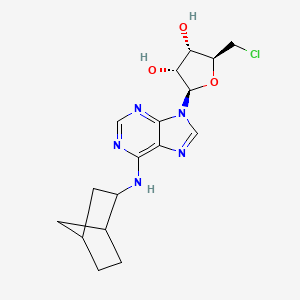

(2R,3R,4S,5S)-2-[6-(2-bicyclo[2.2.1]heptanylamino)purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClN5O3/c18-5-11-13(24)14(25)17(26-11)23-7-21-12-15(19-6-20-16(12)23)22-10-4-8-1-2-9(10)3-8/h6-11,13-14,17,24-25H,1-5H2,(H,19,20,22)/t8?,9?,10?,11-,13-,14-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVJGDYDNVNCGBT-STHLEMNDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CCl)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2CC1CC2NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CCl)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655303 |

Source

|

| Record name | N-Bicyclo[2.2.1]heptan-2-yl-5'-chloro-5'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103626-26-2 |

Source

|

| Record name | N-Bicyclo[2.2.1]heptan-2-yl-5'-chloro-5'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (+/-)-5'-Chloro-5'-deoxy-ENBA

This guide provides a comprehensive analysis of (+/-)-5'-Chloro-5'-deoxy-ENBA, a critical research tool for professionals in pharmacology and drug development. We will dissect its molecular interactions, cellular signaling cascades, and the experimental methodologies used to validate its function, offering field-proven insights into its mechanism of action as a potent and selective adenosine A1 receptor agonist.

Part 1: Molecular Profile and Receptor Binding Affinity

(+/-)-5'-Chloro-5'-deoxy-ENBA, chemically known as N-Bicyclo[2.2.1]hept-2-yl-5'-chloro-5'-deoxyadenosine, is a synthetic adenosine derivative designed for high-affinity, selective interaction with the adenosine A1 receptor (A1AR).[1][2] The A1AR is a G protein-coupled receptor (GPCR) widely distributed throughout the body, notably in the brain, heart, and adipose tissue, making it a significant therapeutic target for neurological and cardiovascular conditions.[3][4]

The efficacy and safety of a receptor agonist are fundamentally tied to its binding profile. High affinity ensures that the compound can effectively bind its target at low concentrations, while high selectivity ensures that it does not inadvertently activate other related receptors, which could lead to undesirable off-target effects. (+/-)-5'-Chloro-5'-deoxy-ENBA excels in both areas. It demonstrates sub-nanomolar affinity for the human A1AR and substantial selectivity over other adenosine receptor subtypes (A2A, A2B, and A3).[1][5]

Quantitative Data: Binding Affinity Profile

The binding affinity of a compound is typically quantified by its inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors in the absence of the radioligand at equilibrium. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Inhibition Constant (Ki) in nM | Selectivity (fold vs. A1) |

| Adenosine A1 | 0.51 | - |

| Adenosine A2A | 1340 | ~2627-fold |

| Adenosine A2B | 2740 | ~5372-fold |

| Adenosine A3 | 1290 | ~2529-fold |

| Data sourced from Tocris Bioscience and BioCrick.[1][6] |

This high degree of selectivity is a critical attribute, making (+/-)-5'-Chloro-5'-deoxy-ENBA an invaluable tool for specifically probing A1AR function without the confounding influence of other adenosine receptor signaling.

Experimental Protocol: Competitive Radioligand Binding Assay

To establish the binding affinity (Ki) of a test compound like (+/-)-5'-Chloro-5'-deoxy-ENBA, a competitive radioligand binding assay is the gold standard.[7] This protocol is a self-validating system; the displacement of a known high-affinity radioligand provides direct evidence of competitive binding at the same orthosteric site.

Objective: To determine the Ki of (+/-)-5'-Chloro-5'-deoxy-ENBA at the human adenosine A1 receptor.

Materials:

-

Cell membranes from a stable cell line overexpressing the human A1AR (e.g., HEK-293).

-

[3H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a high-affinity, selective A1AR antagonist radioligand.[8]

-

(+/-)-5'-Chloro-5'-deoxy-ENBA (test compound).

-

Theophylline (a non-selective adenosine antagonist for determining non-specific binding).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters and a cell harvester/filtration apparatus.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Thaw the A1AR-expressing cell membranes on ice and dilute to a final concentration of 5-10 µg of protein per well in ice-cold Assay Buffer.

-

Compound Dilution: Prepare a serial dilution of (+/-)-5'-Chloro-5'-deoxy-ENBA, typically from 10 µM down to 1 pM.

-

Assay Setup: In a 96-well plate, combine the diluted membranes, a fixed concentration of [3H]-DPCPX (approximately at its Kd value, e.g., 1-5 nM), and the varying concentrations of the test compound.[8]

-

Total Binding: Wells containing membranes and radioligand only.

-

Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of an unlabeled antagonist (e.g., 5 mM Theophylline) to saturate all specific binding sites.[9]

-

Test Compound: Wells with membranes, radioligand, and each concentration of (+/-)-5'-Chloro-5'-deoxy-ENBA.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.[9][10]

-

Filtration: Rapidly separate the bound from free radioligand by filtering the contents of each well through a glass fiber filter using a cell harvester. The membranes, and thus the bound radioligand, are trapped on the filter. Wash the filters 3-5 times with ice-cold Assay Buffer to remove any remaining unbound radioligand.[11]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of (+/-)-5'-Chloro-5'-deoxy-ENBA. This will generate a sigmoidal dose-response curve.

-

Determine the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) from the curve using non-linear regression.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Part 2: Cellular Mechanism of Action

As an A1AR agonist, (+/-)-5'-Chloro-5'-deoxy-ENBA initiates a specific intracellular signaling cascade upon binding to the receptor. The A1AR is canonically coupled to the inhibitory G protein, Gi/o.[12][13] This coupling is the primary mechanism through which the receptor exerts its physiological effects.

The Canonical Gi-Coupled Pathway:

-

Agonist Binding: (+/-)-5'-Chloro-5'-deoxy-ENBA binds to the extracellular domain of the A1AR, inducing a conformational change.

-

G Protein Activation: This conformational change allows the receptor to activate its associated heterotrimeric Gi protein. The Gi protein releases its bound GDP and binds GTP, causing it to dissociate into its Gαi and Gβγ subunits.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.[14]

-

Reduction in cAMP: Adenylyl cyclase is responsible for converting ATP into cyclic AMP (cAMP), a crucial second messenger.[15] By inhibiting this enzyme, A1AR activation leads to a decrease in the intracellular concentration of cAMP.[10]

-

Downstream Effects: A reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream proteins, ultimately leading to the cellular response.[15]

Beyond the canonical pathway, the dissociated Gβγ subunits can also directly modulate other effectors, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-, P-, and Q-type voltage-gated calcium channels.[12] This modulation contributes to the neuroprotective and antiarrhythmic effects associated with A1AR activation by hyperpolarizing the cell membrane and reducing neurotransmitter release.[3][16]

Experimental Protocol: cAMP Inhibition Assay

To confirm that (+/-)-5'-Chloro-5'-deoxy-ENBA functions as an agonist and activates the Gi pathway, a functional assay measuring cAMP levels is essential. Since A1AR activation inhibits cAMP production, the assay is designed to measure a decrease from a stimulated baseline.

Objective: To quantify the dose-dependent inhibition of forskolin-stimulated cAMP production by (+/-)-5'-Chloro-5'-deoxy-ENBA.

Materials:

-

A1AR-expressing cells (e.g., CHO or HEK-293 cells).

-

Forskolin (a direct activator of adenylyl cyclase).

-

IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

-

(+/-)-5'-Chloro-5'-deoxy-ENBA (test agonist).

-

A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[17]

-

Cell culture medium and lysis buffer.

Methodology:

-

Cell Seeding: Seed the A1AR-expressing cells into a 96-well plate and culture overnight to allow for adherence.[17]

-

Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM) for 15-30 minutes. This step is crucial as it prevents the breakdown of cAMP, amplifying the signal window.

-

Stimulation and Inhibition: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except the basal control) to stimulate a high baseline level of cAMP production. Simultaneously, add the serial dilutions of (+/-)-5'-Chloro-5'-deoxy-ENBA to the appropriate wells.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes.

-

Cell Lysis: Stop the reaction and lyse the cells by adding the lysis buffer provided with the cAMP assay kit. This releases the intracellular cAMP for detection.

-

cAMP Detection: Perform the detection step according to the manufacturer's protocol for the chosen cAMP assay kit. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody.[17]

-

Data Acquisition: Read the plate using a compatible plate reader (e.g., measuring fluorescence ratio for HTRF).

-

Data Analysis:

-

Generate a cAMP standard curve to convert the raw signal into cAMP concentrations.

-

Plot the cAMP concentration against the log concentration of (+/-)-5'-Chloro-5'-deoxy-ENBA.

-

Fit the data to a dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal inhibitory effect) and the Emax (maximal inhibition).

-

Part 3: Pharmacological Validation and Therapeutic Potential

The molecular and cellular actions of (+/-)-5'-Chloro-5'-deoxy-ENBA translate into significant physiological effects. In vivo studies have demonstrated its efficacy in models of neuropathic pain and tremor.[16][18] For instance, systemic administration of the compound has been shown to reduce thermal hyperalgesia and mechanical allodynia in mice with nerve injuries.[18]

A critical step in validating the mechanism of action is demonstrating that these in vivo effects are specifically mediated by the A1AR. This is achieved by using a selective A1AR antagonist, such as DPCPX. Studies show that pre-treatment with DPCPX prevents or reverses the antinociceptive and tremorolytic effects of (+/-)-5'-Chloro-5'-deoxy-ENBA.[16][18] This provides authoritative evidence that the compound's pharmacological activity is a direct consequence of its engagement with the A1 adenosine receptor.

The potent and selective nature of (+/-)-5'-Chloro-5'-deoxy-ENBA, coupled with its ability to cross the blood-brain barrier, makes it not only a valuable research tool but also a lead compound for investigating the therapeutic potential of A1AR agonism in conditions such as chronic pain and movement disorders.[6][19]

Conclusion

(+/-)-5'-Chloro-5'-deoxy-ENBA is a highly selective, high-affinity agonist of the adenosine A1 receptor. Its mechanism of action is initiated by binding to the A1AR, which activates the inhibitory Gi protein, leading to a reduction in intracellular cAMP levels and modulation of ion channel activity. This primary mechanism has been rigorously validated through a combination of competitive radioligand binding assays to confirm its affinity and selectivity, and functional cAMP assays to demonstrate its agonist activity. The specific reversal of its potent in vivo pharmacological effects by A1AR antagonists provides the definitive link between its molecular action and its physiological function. For researchers and drug developers, (+/-)-5'-Chloro-5'-deoxy-ENBA serves as a quintessential tool for exploring the complex roles of the A1 adenosine receptor in health and disease.

References

-

Wikipedia. (2023). Adenosine A1 receptor. Retrieved from [Link]

-

Ghasemi, M., et al. (2016). A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair. Mol Neurobiol. Retrieved from [Link]

-

BioCrick. (n.d.). (±)-5'-Chloro-5'-deoxy-ENBA. Retrieved from [Link]

-

Li, Y., et al. (2003). Cell-Signaling Evidence for Adenosine Stimulation of Coronary Smooth Muscle Proliferation via the A1 Adenosine Receptor. Circulation Research. Retrieved from [Link]

-

He, J., et al. (2005). Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts. American Journal of Physiology-Heart and Circulatory Physiology. Retrieved from [Link]

-

ResearchGate. (n.d.). Signaling pathways of Adenosine Receptors A1, A2 and A3. Retrieved from [Link]

-

van der Klein, P. A., et al. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Analytical Biochemistry. Retrieved from [Link]

-

Shainberg, A., et al. (1993). CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS. Biochemical Pharmacology. Retrieved from [Link]

-

Luongo, L., et al. (2012). 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions. Molecules. Retrieved from [Link]

-

Townsend-Nicholson, A., & Schofield, P. R. (1995). A1 adenosine receptor inhibition of cyclic AMP formation and radioligand binding in the guinea-pig cerebral cortex. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]

-

Bussmann, H., et al. (2023). Investigation of adenosine A1 receptor mediated β-arrestin 2 recruitment using a split-luciferase assay. bioRxiv. Retrieved from [Link]

-

Popoli, P., et al. (2014). Tremorolytic effect of 5′‐chloro‐5′‐deoxy‐(±)‐ENBA, a potent and selective adenosine A1 receptor agonist, evaluated in the harmaline‐induced model in rats. CNS Neuroscience & Therapeutics. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Barret, O., et al. (2019). Preclinical evaluation of the first adenosine A1 receptor partial agonist radioligand for positron emission tomography (PET) imaging. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Kim, Y. C., et al. (1993). Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli. Kidney International. Retrieved from [Link]

-

ResearchGate. (n.d.). Tremorolytic effect of 5'-chloro-5'-deoxy-(?)-ENBA, a potent and selective adenosine A1 receptor agonist, evaluated in the harmaline-induced model in rats. Retrieved from [Link]

-

Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]

-

Kim, Y. C., et al. (1993). Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli. CORE. Retrieved from [Link]

Sources

- 1. (+/-)-5'-Chloro-5'-deoxy-ENBA | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]

- 2. scbt.com [scbt.com]

- 3. apexbt.com [apexbt.com]

- 4. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (±)-5'-Chloro-5'-deoxy-ENBA | Adenosine A1 Receptor Agonists: Tocris Bioscience [rndsystems.com]

- 6. (±)-5'-Chloro-5'-deoxy-ENBA | CAS:103626-26-2 | adenosine A1 receptor agonist, selective and high-affinity | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. A1 adenosine receptor inhibition of cyclic AMP formation and radioligand binding in the guinea-pig cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 13. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. Tremorolytic effect of 5′‐chloro‐5′‐deoxy‐(±)‐ENBA, a potent and selective adenosine A1 receptor agonist, evaluated in the harmaline‐induced model in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Selective A1 Adenosine Receptor Agonist: A Technical Guide to (+/-)-5'-Chloro-5'-deoxy-ENBA (CDE)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (+/-)-5'-Chloro-5'-deoxy-ENBA (CDE), a potent and highly selective agonist for the A1 adenosine receptor (A1AR). Adenosine, a ubiquitous nucleoside, modulates a vast array of physiological processes primarily through four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. The A1AR, coupled to inhibitory G proteins (Gi/o), plays a critical role in regulating cardiovascular, neuronal, and inflammatory processes. Its activation generally leads to cellular inhibition, making it a key therapeutic target. CDE has emerged as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the A1AR due to its high affinity and remarkable selectivity over other adenosine receptor subtypes. This document details the chemical properties, synthesis, and in-depth pharmacological characterization of CDE. Furthermore, it provides validated, step-by-step protocols for essential in vitro and in vivo assays to facilitate its application in research and drug development.

Introduction: The A1 Adenosine Receptor as a Therapeutic Target

Adenosine receptors are integral to maintaining homeostasis throughout the body.[1] The A1 subtype is particularly abundant in the brain, heart, adipose tissue, and kidneys.[2] Functionally, the A1AR is predominantly inhibitory.[3] Presynaptic activation of A1ARs curtails the release of excitatory neurotransmitters, while postsynaptic activation often leads to membrane hyperpolarization, thereby reducing neuronal excitability.[3] These actions position the A1AR as a crucial regulator, protecting tissues from metabolic stress and overexcitation.[3] The therapeutic potential of targeting the A1AR is vast, with implications for cardiac arrhythmias, neuroprotection against ischemic damage, and the management of chronic pain.[2][4][5] However, the clinical development of A1AR agonists has been hampered by on-target side effects, such as bradycardia and sedation, necessitating the development of highly selective compounds and a deeper understanding of their pharmacological profiles.[2][4]

Chemical and Pharmacological Profile of CDE

(+/-)-5'-Chloro-5'-deoxy-ENBA, with the chemical name N-Bicyclo[2.2.1]hept-2-yl-5'-chloro-5'-deoxyadenosine, is a synthetic adenosine derivative characterized by key structural modifications that confer its high affinity and selectivity for the A1AR.

Chemical Properties:

| Property | Value |

| Molecular Formula | C17H22ClN5O3 |

| Molecular Weight | 379.84 g/mol |

| CAS Number | 103626-26-2 |

| Appearance | Powder |

| Solubility | Soluble in DMSO and ethanol to 100 mM |

Data sourced from R&D Systems and BioCrick.[6]

Synthesis

The synthesis of CDE involves the modification of the adenosine scaffold. While a detailed, step-by-step protocol from the original synthesizing laboratory at the University of Camerino is not publicly available, the general approach for creating N6-substituted and 5'-modified adenosine derivatives is well-established.[7] It typically involves the selective substitution of the chlorine atom at the 6-position of a purine precursor and modification at the 5' position of the ribose sugar.

Pharmacological Data: Binding Affinity and Selectivity

CDE exhibits exceptional selectivity for the human A1 adenosine receptor. Radioligand binding assays have been instrumental in quantifying its affinity for the four adenosine receptor subtypes.

Table 1: Binding Affinity (Ki) of CDE at Human Adenosine Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| A1 | 0.51 |

| A2A | 1340 |

| A2B | 2740 |

| A3 | 1290 |

Data compiled from Tocris Bioscience, R&D Systems, and BioCrick.[6]

The data clearly demonstrates that CDE is a highly potent and selective A1AR agonist, with over 2500-fold selectivity for A1 over the other adenosine receptor subtypes. This high degree of selectivity is crucial for minimizing off-target effects in experimental systems.

Functional Activity

In addition to its high binding affinity, CDE is a potent agonist in functional assays. Its efficacy is demonstrated by its ability to modulate second messenger systems, such as cyclic AMP (cAMP).

Table 2: Functional Potency of CDE

| Assay | Parameter | Value (nM) |

| Functional Assay | EC50 | 6.75 |

Data sourced from Luongo et al. (2012).[7]

A1 Adenosine Receptor Signaling Pathway

Activation of the A1AR by an agonist like CDE initiates a cascade of intracellular events characteristic of Gi/o protein coupling. The primary and most well-characterized pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This, in turn, reduces the activity of Protein Kinase A (PKA). Beyond this canonical pathway, A1AR activation can also lead to the modulation of various ion channels and the activation of other signaling cascades, such as the phospholipase C (PLC) pathway.[8][9]

Canonical A1AR signaling pathway initiated by CDE.

Experimental Protocols

The following protocols are provided as a guide for the characterization and application of CDE in a research setting. These protocols are designed to be self-validating by including appropriate controls and clear endpoints.

In Vitro Characterization

This protocol describes a competitive binding assay to determine the affinity of a test compound, such as CDE, for the A1AR using the selective antagonist radioligand [3H]8-Cyclopentyl-1,3-dipropylxanthine ([3H]DPCPX).

Materials:

-

Cell membranes from a cell line stably expressing the human A1AR (e.g., CHO-K1 or HEK293 cells).

-

[3H]DPCPX (specific activity ~105 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: A high concentration of a non-labeled A1AR ligand (e.g., 10 µM NECA).

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethylenimine.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from A1AR-expressing cells by homogenization and centrifugation. Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration.[10]

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

50 µL of Assay Buffer (for total binding) or non-specific binding control.

-

50 µL of various concentrations of the test compound (CDE).

-

50 µL of [3H]DPCPX (final concentration of ~2 nM).

-

100 µL of cell membrane suspension (20-50 µg of protein).

-

-

Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.[8][11]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters. Wash the filters three times with 4 mL of ice-cold Wash Buffer to separate bound from free radioligand.[11]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Workflow for A1AR radioligand binding assay.

This protocol measures the ability of CDE to inhibit adenylyl cyclase activity in A1AR-expressing cells, leading to a decrease in intracellular cAMP levels.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human A1AR.

-

Cell culture medium.

-

Forskolin (an adenylyl cyclase activator).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or GloSensor-based).

-

Test compound (CDE).

Procedure:

-

Cell Culture: Culture A1AR-expressing cells to ~80% confluency in the appropriate plate format (e.g., 96-well or 384-well).[1]

-

Pre-treatment: Wash the cells with serum-free medium and pre-incubate with a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.[1]

-

Agonist Stimulation: Add various concentrations of CDE to the cells and incubate for 15-30 minutes at 37°C.

-

Adenylyl Cyclase Activation: Add a fixed concentration of forskolin (e.g., 1-10 µM, pre-determined to stimulate a submaximal level of cAMP production) to all wells except the basal control. Incubate for a further 15-30 minutes at 37°C.[1]

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the concentration of CDE to determine the EC50 value.

Workflow for Gi-coupled receptor cAMP functional assay.

In Vivo Characterization

CDE has demonstrated significant efficacy in preclinical models of pain. The following protocols are based on published studies.

The formalin test is a model of acute and persistent pain, with two distinct phases of nocifensive behavior.

Materials:

-

Male Swiss albino mice (20-25 g).

-

CDE solution (dissolved in 0.5% DMSO in saline for intraperitoneal injection).[7]

-

Formalin solution (1-5% in saline).

-

Observation chambers.

Procedure:

-

Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before the experiment.[12]

-

Drug Administration: Administer CDE (e.g., 1-2 mg/kg, i.p.) or vehicle 30 minutes prior to the formalin injection.[6]

-

Formalin Injection: Inject 20 µL of formalin solution subcutaneously into the plantar surface of the right hind paw.[13]

-

Observation: Immediately after the injection, place the mouse back into the observation chamber and record the total time spent licking, biting, or shaking the injected paw. The observation period is typically divided into two phases:

-

Data Analysis: Compare the duration of nocifensive behavior between the CDE-treated and vehicle-treated groups for both phases.

The SNI model is a widely used model of peripheral neuropathic pain that results in mechanical allodynia and thermal hyperalgesia.

Materials:

-

Mice for SNI surgery.

-

CDE solution (0.5 mg/kg, i.p., dissolved in 0.5% DMSO in saline).[7]

-

A1AR antagonist (e.g., DPCPX, 3 mg/kg, i.p.) for specificity testing.[7]

-

Equipment for behavioral testing (von Frey filaments for mechanical allodynia, Hargreaves apparatus for thermal hyperalgesia).

Procedure:

-

SNI Surgery: Perform SNI surgery as previously described, which involves the ligation and transection of the tibial and common peroneal nerves, leaving the sural nerve intact.

-

Drug Administration:

-

Behavioral Testing:

-

Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments applied to the lateral plantar surface of the ipsilateral hind paw.

-

Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source using the Hargreaves apparatus.

-

-

Specificity Control: In a separate group of animals, administer the A1AR antagonist DPCPX prior to CDE to confirm that the anti-nociceptive effects are A1AR-mediated.[7]

-

Data Analysis: Compare the paw withdrawal thresholds and latencies between the CDE-treated, vehicle-treated, and antagonist-treated groups over time.

Conclusion

(+/-)-5'-Chloro-5'-deoxy-ENBA is a powerful and selective research tool for investigating the multifaceted roles of the A1 adenosine receptor. Its high affinity and selectivity, coupled with its demonstrated in vivo efficacy, make it an invaluable asset for researchers in pharmacology, neuroscience, and cardiovascular biology. The detailed protocols and pharmacological data presented in this guide are intended to facilitate the rigorous and reproducible application of CDE in both in vitro and in vivo experimental settings, ultimately contributing to a deeper understanding of A1AR biology and the development of novel therapeutics targeting this important receptor.

References

-

Luongo, L., Petrelli, R., Gatta, L., Giordano, C., Guida, F., Vita, P., ... & Maione, S. (2012). 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A(1) Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions. Molecules, 17(12), 13712–13726. [Link]

-

Boison, D. (2016). The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor. International Journal of Molecular Sciences, 17(6), 837. [Link]

-

Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 4(1), 102120. [Link]

-

Lohse, M. J., Klotz, K. N., Lindenborn-Fotinos, J., Reddington, M., Schwabe, U., & Olsson, R. A. (1987). 8-Cyclopentyl-1, 3-dipropylxanthine (DPCPX) a selective high affinity antagonist radioligand for A 1 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 336(2), 204-210. [Link]

-

Saha, J. K., et al. (1995). Binding of A1 Adenosine Receptor Ligand [3H]8-Cyclopentyl-1,3-Dipropylxanthine in Coronary Smooth Muscle. Circulation Research, 77(1), 194-198. [Link]

-

Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

-

MDPI. (n.d.). Article Versions Notes for Molecules 2012, 17, 13712-13726. [Link]

-

BioCrick. (n.d.). (±)-5'-Chloro-5'-deoxy-ENBA. BioCrick. [Link]

-

Fredholm, B. B., et al. (2001). International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors. Pharmacological reviews, 53(4), 527-552. [Link]

-

Kim, J., et al. (2022). Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. DSpace@EWHA. [Link]

-

Liu, S., et al. (2021). Formalin Itch Test: Low-Dose Formalin Induces Histamine-Independent, TRPA1-Mediated Itch in Mice. Frontiers in Molecular Neuroscience, 14, 628178. [Link]

-

de Almeida, A. A., et al. (2019). A refinement to the formalin test in mice. F1000Research, 8, 888. [Link]

-

Bar-Yehuda, S., et al. (2017). Formalin Murine Model of Pain. Bio-protocol, 7(12), e2327. [Link]

-

Moreno, M. J., et al. (2023). Pharmacologically enabling the degradation of NaV1.8 channels to reduce neuropathic pain. Pain, 164(1), 138-151. [Link]

-

Weber, M., et al. (2008). A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. ASSAY and Drug Development Technologies, 6(3), 359-370. [Link]

-

Research SOP. (2022). EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING FORMALIN TEST IN EXPERIMENTAL ANIMALS. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Fuxe, K., et al. (2018). Tremorolytic effect of 5′‐chloro‐5′‐deoxy‐(±)‐ENBA, a potent and selective adenosine A1 receptor agonist, evaluated in the harmaline‐induced model in rats. CNS Neuroscience & Therapeutics, 24(11), 1039-1048. [Link]

-

Olah, M. E., & Stiles, G. L. (2000). The role of G-protein-coupled receptors in the chemoprevention of cancer. Annual review of pharmacology and toxicology, 40(1), 465-484. [Link]

-

von Lubitz, D. K. (1999). Adenosine A1 receptor agonists as clinically viable agents for treatment of ischemic brain disorders. Expert opinion on investigational drugs, 8(9), 1345-1357. [Link]

Sources

- 1. resources.revvity.com [resources.revvity.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. (±)-5'-Chloro-5'-deoxy-ENBA | adenosine A1 receptor agonist | CAS#103626-26-2 | InvivoChem [invivochem.com]

- 6. (±)-5'-Chloro-5'-deoxy-ENBA | CAS:103626-26-2 | adenosine A1 receptor agonist, selective and high-affinity | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. d-nb.info [d-nb.info]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. ahajournals.org [ahajournals.org]

- 12. Formalin Itch Test: Low-Dose Formalin Induces Histamine-Independent, TRPA1-Mediated Itch in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING FORMALIN TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]

Introduction: The Significance of Adenosine A₁ Receptor Agonists and the Emergence of (+/-)-5'-Chloro-5'-deoxy-ENBA

An In-Depth Technical Guide to the Discovery and Synthesis of (+/-)-5'-Chloro-5'-deoxy-ENBA

For Researchers, Scientists, and Drug Development Professionals

The adenosine A₁ receptor, a G-protein coupled receptor, is a critical modulator of various physiological processes, particularly in the central nervous system and the heart. Its activation is associated with neuroprotective and cardioprotective effects, as well as the reduction of neuropathic pain.[1] The therapeutic potential of A₁ receptor agonists has driven extensive research to develop potent and selective compounds that can harness these benefits while minimizing off-target effects.

Among the promising candidates that have emerged from these efforts is (+/-)-5'-Chloro-5'-deoxy-ENBA (N-Bicyclo[2.2.1]hept-2-yl-5'-chloro-5'-deoxyadenosine). This compound has demonstrated high selectivity and affinity for the adenosine A₁ receptor, with Kᵢ values of 0.51 nM, 1290 nM, 1340 nM, and 2740 nM at A₁, A₃, A₂ₐ, and A₂ₑ receptors, respectively.[2] Its efficacy in preclinical models of neuropathic pain, without significant motor or cardiovascular side effects, underscores its potential as a valuable research tool and a lead compound for drug development.[3][4] This guide provides a comprehensive overview of the discovery and a detailed methodology for the synthesis of this pivotal molecule.

Discovery and Rationale for Development

The development of (+/-)-5'-Chloro-5'-deoxy-ENBA was a strategic endeavor to enhance the selectivity and potency of adenosine A₁ receptor agonists. The synthesis was pioneered by the research group of Mario Grifantini at the University of Camerino, Italy.[3] The core scientific rationale behind its design involved key structural modifications to the adenosine scaffold:

-

N⁶-Substitution with a Bicyclo[2.2.1]hept-2-yl Group: This bulky, conformationally restricted group was introduced to optimize the interaction with the A₁ receptor binding pocket, a strategy that had previously shown success in increasing affinity and selectivity for this receptor subtype.

-

5'-Chlorination: The replacement of the 5'-hydroxyl group with a chlorine atom was a critical modification. This change was hypothesized to increase affinity and selectivity for the human A₁ adenosine receptor compared to the parent 5'-hydroxy compound.[4] Molecular modeling studies have supported this, suggesting a more favorable interaction within the receptor's binding site.

These targeted modifications culminated in a compound with a superior pharmacological profile, exhibiting potent antinociceptive effects in animal models.[4]

Synthesis of (+/-)-5'-Chloro-5'-deoxy-ENBA: A Detailed Protocol

The synthesis of (+/-)-5'-Chloro-5'-deoxy-ENBA is a multi-step process that begins with the readily available starting material, adenosine. The following protocol is a detailed, self-validating system for its preparation.

Part 1: Synthesis of 5'-Chloro-5'-deoxyadenosine

The initial phase of the synthesis focuses on the chlorination of the 5'-position of the ribose moiety.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend adenosine in a non-aqueous solvent such as acetonitrile.

-

Chlorination: Cool the suspension to between -13°C and -3°C. Add thionyl chloride (approximately 3 equivalents) and pyridine (approximately 2 equivalents) dropwise to the stirred suspension. Maintain the temperature during the addition.

-

Solvent Exchange: After the reaction is complete, remove the acetonitrile by vacuum distillation. Add a lower alcohol, such as methanol, to the reaction mixture.

-

Basification and Precipitation: Add a base, for example, concentrated ammonium hydroxide, to the solution while stirring vigorously and maintaining the temperature below 40°C. The pH should reach approximately 9.

-

Isolation: Stir the resulting solution for about 1.5 hours, allowing it to cool to room temperature. Partially remove the methanol by vacuum distillation. Cool the solution to 0°C for 1 hour to induce precipitation.

-

Purification: Filter the precipitate and wash with cold methanol to yield 5'-Chloro-5'-deoxyadenosine.

Part 2: N⁶-Alkylation with a Bicyclo[2.2.1]heptyl Group

The second part of the synthesis involves the selective alkylation of the N⁶-position of the purine ring.

Experimental Protocol:

-

Reaction Setup: Dissolve the 5'-Chloro-5'-deoxyadenosine in a suitable solvent like dimethylformamide (DMF).

-

Alkylation: Add an appropriate bicyclo[2.2.1]heptyl halide (e.g., 2-bromonorbornane) to the solution. The reaction can be facilitated by a non-nucleophilic base to scavenge the acid formed.

-

Reaction Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction and perform an aqueous workup.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure (+/-)-5'-Chloro-5'-deoxy-ENBA.

Visualizing the Synthesis and Mechanism of Action

Synthesis Pathway

Caption: Synthetic route to (+/-)-5'-Chloro-5'-deoxy-ENBA.

Mechanism of Action: Adenosine A₁ Receptor Signaling

Upon binding to the adenosine A₁ receptor, (+/-)-5'-Chloro-5'-deoxy-ENBA initiates a signaling cascade characteristic of Gᵢ/ₒ protein coupling.

Caption: A₁ receptor signaling pathway initiated by agonist binding.

Quantitative Data Summary

| Compound | A₁ Ki (nM) | A₂ₐ Ki (nM) | A₂ₑ Ki (nM) | A₃ Ki (nM) |

| (+/-)-5'-Chloro-5'-deoxy-ENBA | 0.51 | 1340 | 2740 | 1290 |

Data compiled from Tocris Bioscience.[2]

Conclusion and Future Directions

(+/-)-5'-Chloro-5'-deoxy-ENBA stands as a testament to the power of rational drug design in achieving high receptor selectivity and potency. Its synthesis, while multi-stepped, is achievable through established organic chemistry principles. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers in the fields of pharmacology and drug development to further explore the therapeutic potential of this and related adenosine A₁ receptor agonists. Future research may focus on the development of enantiomerically pure syntheses to evaluate the activity of individual stereoisomers, as well as further structural modifications to fine-tune its pharmacokinetic and pharmacodynamic properties for potential clinical applications.

References

-

Luongo, L., Petrelli, R., Gatta, L., et al. (2012). 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A(1) Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions. Molecules, 17(12), 13712-13726. [Link]

-

BioCrick. (n.d.). (±)-5'-Chloro-5'-deoxy-ENBA. Retrieved from [Link]

Sources

An In-depth Technical Guide to (+/-)-5'-Chloro-5'-deoxy-ENBA for Neuropathic Pain Research

This guide provides a comprehensive technical overview of (+/-)-5'-Chloro-5'-deoxy-ENBA (CDEV), a potent and highly selective adenosine A1 receptor agonist, for its application in preclinical neuropathic pain research. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their experimental workflows.

Introduction: The Challenge of Neuropathic Pain and the Adenosinergic System

Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1][2][3] Current treatment options often provide inadequate relief and are associated with considerable side effects.[1] This has spurred the search for novel therapeutic targets, among which the adenosine receptor system has shown considerable promise.[1][4][5][6][7][8]

Adenosine, an endogenous purine nucleoside, modulates numerous physiological processes, including nociception, through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[5][9] The adenosine A1 receptor (A1AR) is of particular interest in pain research.[7][8] Distributed throughout the central and peripheral nervous systems, A1ARs are coupled to inhibitory G proteins (Gi/o).[10][11] Their activation leads to a cascade of intracellular events that ultimately dampen neuronal excitability, making A1AR agonists attractive candidates for analgesic drug development.[4][5][10][12]

Compound Profile: (+/-)-5'-Chloro-5'-deoxy-ENBA (CDEV)

(+/-)-5'-Chloro-5'-deoxy-ENBA, with the chemical name N-Bicyclo[2.2.1]hept-2-yl-5'-chloro-5'-deoxyadenosine, is a highly selective adenosine A1 receptor agonist. It has demonstrated potent antinociceptive effects in various preclinical pain models.[13][14]

Physicochemical Properties and Receptor Affinity

A thorough understanding of the compound's properties is crucial for experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂ClN₅O₃ | |

| Molecular Weight | 379.84 g/mol | |

| CAS Number | 103626-26-2 | |

| Solubility | Soluble to 100 mM in DMSO and ethanol | |

| Purity | ≥98% (HPLC) | |

| Storage | Store at -20°C |

CDEV exhibits high affinity and selectivity for the human adenosine A1 receptor.[13][14]

| Receptor Subtype | Kᵢ (nM) | Source |

| A1 | 0.51 | [13] |

| A2A | 1340 | [13] |

| A2B | 2740 | [13] |

| A3 | 1290 | [13] |

Mechanism of Action: A1 Receptor-Mediated Neuromodulation

As an A1AR agonist, CDEV's analgesic effects are rooted in its ability to activate inhibitory signaling pathways within the nervous system.[4][5][10] Upon binding to the A1 receptor, it initiates a cascade of intracellular events characteristic of Gi/o protein-coupled receptors.[10][11]

The primary mechanisms include:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11]

-

Modulation of Ion Channels: Activation of A1ARs leads to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and reducing neuronal excitability.[4][5][10] It also inhibits voltage-gated Ca²⁺ channels, which in turn reduces the influx of calcium at presynaptic terminals and subsequently decreases the release of excitatory neurotransmitters like glutamate and substance P.[4][5]

-

Reduction of Glial and Microglial Activation: In models of neuropathic pain, chronic administration of CDEV has been shown to reduce the activation and hypertrophy of microglia in the spinal cord.[13][15] This suggests an anti-inflammatory component to its mechanism of action.

Caption: A1 Receptor Signaling Pathway Activated by CDEV.

Preclinical Evaluation in Neuropathic Pain Models

The efficacy of CDEV in alleviating neuropathic pain has been demonstrated in rodent models. A commonly used and well-validated model is the Spared Nerve Injury (SNI) model.[2][13][15][16]

Experimental Workflow for In Vivo Studies

A typical experimental workflow for evaluating the antinociceptive effects of CDEV in a neuropathic pain model is outlined below.

Caption: Experimental Workflow for CDEV Evaluation.

Step-by-Step Methodologies

The SNI model induces a robust and persistent neuropathic pain state.[15][16]

-

Anesthesia: Anesthetize the rodent (e.g., mouse or rat) with an appropriate anesthetic (e.g., isoflurane).

-

Surgical Preparation: Shave the lateral surface of the thigh and disinfect the skin.

-

Incision: Make a small incision in the skin of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

-

Nerve Ligation and Transection: Carefully isolate the common peroneal and tibial nerves and ligate them with fine suture material. Transect the nerves distal to the ligation, removing a small section to prevent regeneration.

-

Closure: Suture the muscle and skin layers.

-

Post-operative Care: Administer post-operative analgesia and monitor the animal's recovery. The sural nerve is left intact.[16]

These assays are essential for quantifying the sensory aspects of neuropathic pain.

-

Mechanical Allodynia (von Frey Test): This test measures the withdrawal threshold to a non-noxious mechanical stimulus.

-

Place the animal in a testing chamber with a mesh floor and allow it to acclimatize.

-

Apply a series of calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

-

A positive response is a brisk withdrawal or licking of the paw.

-

Determine the 50% paw withdrawal threshold using a method such as the up-down method.

-

-

Thermal Hyperalgesia (Hargreaves Test): This test measures the latency to withdraw from a noxious thermal stimulus.[2][17]

-

Place the animal in a Plexiglas chamber on a glass plate.

-

A radiant heat source is focused on the plantar surface of the hind paw.

-

Record the time taken for the animal to withdraw its paw.

-

A cut-off time is used to prevent tissue damage.

-

Key Findings from In Vivo Studies

Studies have consistently shown that CDEV effectively alleviates neuropathic pain symptoms in rodent models.

| Finding | Model/Assay | Dosage | Effect | Source |

| Reduced Mechanical Allodynia | SNI in mice / von Frey test | 0.5 mg/kg, i.p. (chronic) | Significantly increased paw withdrawal threshold | [13][15] |

| Reduced Thermal Hyperalgesia | SNI in mice / Plantar test | 0.5 mg/kg, i.p. (chronic) | Significantly increased paw withdrawal latency | [13][15] |

| Reversal of Antinociceptive Effect | SNI in mice | CDEV (0.5 mg/kg) + DPCPX (3 mg/kg) | The A1 antagonist DPCPX prevented the analgesic effects of CDEV | [13][15] |

| Reduced Microglial Activation | SNI in mice / Immunohistochemistry | 0.5 mg/kg, i.p. (chronic) | Reduced the number of activated, hypertrophic microglia in the spinal cord | [13][15] |

| Lack of Motor or Cardiovascular Side Effects | SNI in mice | 0.5 mg/kg, i.p. | No significant changes in motor coordination or arterial blood pressure | [13][15] |

| Inhibition of Formalin-Induced Nociception | Formalin test in mice | 1-2 mg/kg | Inhibited both the first (acute) and second (inflammatory) phases of the nocifensive response | [13][14] |

Considerations for Drug Development and Future Directions

The potent antinociceptive effects of CDEV, coupled with a favorable side effect profile at therapeutic doses in preclinical models, underscore its potential as a lead compound for the development of novel analgesics for neuropathic pain.[13][15] However, the translation of A1AR agonists into the clinic has been challenging due to on-target cardiovascular side effects at higher doses.[7][8][18]

Future research could focus on:

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: To optimize dosing regimens and therapeutic windows.

-

Exploration of Alternative Delivery Routes: Intrathecal or local administration could maximize analgesic efficacy while minimizing systemic side effects.[6]

-

Development of Partial Agonists or Positive Allosteric Modulators (PAMs): These approaches may offer a more favorable therapeutic index by fine-tuning A1AR activation.[7][8][16][19][20][21]

Conclusion

(+/-)-5'-Chloro-5'-deoxy-ENBA is a valuable pharmacological tool for investigating the role of the adenosine A1 receptor in neuropathic pain. Its high potency and selectivity, combined with demonstrated efficacy in preclinical models, make it a strong candidate for further research and development. This guide provides a foundational framework for researchers to design and execute robust preclinical studies aimed at exploring the therapeutic potential of CDEV and other A1AR modulators for the treatment of neuropathic pain.

References

-

Dickenson, J. M., et al. Coupling of the human A1 adenosine receptor to different heterotrimeric G proteins. British Journal of Pharmacology, 2004. [Link]

-

BioCrick. (±)-5'-Chloro-5'-deoxy-ENBA | CAS:103626-26-2. [Link]

-

MDPI. Adenosine Receptors as Potential Therapeutic Analgesic Targets. [Link]

-

Sawynok, J. Adenosine receptor activation and nociception. European Journal of Pharmacology, 1998. [Link]

-

Rossi, F., et al. Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents. International Journal of Molecular Sciences, 2021. [Link]

-

Gao, Z. G., et al. The full activation mechanism of the adenosine A1 receptor revealed by GaMD and Su-GaMD simulations. Proceedings of the National Academy of Sciences, 2022. [Link]

-

de Lartigue, G. The role of peripheral adenosine receptors in glutamate-induced pain nociceptive behavior. Journal of Neuroscience, 2010. [Link]

-

Juretic, D. What can rats tell us about neuropathic pain? Critical evaluation of behavioral tests used in rodent pain models. Periodicum Biologorum, 2012. [Link]

-

Gao, Z. G., et al. Purification of A1 adenosine receptor–G-protein complexes: effects of receptor down-regulation and phosphorylation on coupling. Biochemical Journal, 1999. [Link]

-

Luongo, L., et al. 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions. Molecules, 2012. [Link]

-

Langeslag, M., et al. Lack of efficacy of a partial adenosine A1 receptor agonist in neuropathic pain models in mice. Scientific Reports, 2021. [Link]

-

ResearchGate. Tremorolytic effect of 5'-chloro-5'-deoxy-(?)-ENBA, a potent and selective adenosine A1 receptor agonist, evaluated in the harmaline-induced model in rats. [Link]

-

Chen, J. F., et al. Adenosine signaling mediate pain transmission in the central nervous system. Journal of Neuroinflammation, 2022. [Link]

-

Krzyzanowska, A., et al. Behavioral testing in rodent models of orofacial neuropathic and inflammatory pain. Journal of Neuroscience Methods, 2012. [Link]

-

ResearchGate. A Behavioral Test Paradigm to Measure the Aversive Quality of Inflammatory and Neuropathic Pain in Rats. [Link]

-

Wikipedia. Adenosine receptor. [Link]

-

Jacobson, K. A., et al. Allosteric modulation of adenosine A1 receptor coupling to G-proteins in brain. Journal of Neurochemistry, 2005. [Link]

-

Jacobson, K. A., et al. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development. Frontiers in Pharmacology, 2020. [Link]

-

Sfera. Targeting Adenosine Receptors: A Potential Pharmacological Avenue for Acute and Chronic Pain. [Link]

-

Langeslag, M., et al. Lack of efficacy of a partial adenosine A1 receptor agonist in neuropathic pain models in mice. Scientific Reports, 2021. [Link]

-

Zylka, M. J. Pain-relieving prospects for adenosine receptors and ectonucleotidases. Trends in Molecular Medicine, 2011. [Link]

-

Frontiers. A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic?. [Link]

-

Varani, K., et al. A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic?. Frontiers in Pharmacology, 2020. [Link]

-

Frontiers. Methods Used to Evaluate Pain Behaviors in Rodents. [Link]

-

Charles River Laboratories. In Vivo Pain Models. [Link]

-

NEUROFIT. In vivo model of Neuropathic pain - Acute pain. [Link]

-

Kiso, T., et al. Animal models and peripheral nociception tests for the study of neuropathic pain. Folia Pharmacologica Japonica, 2001. [Link]

-

Popoli, P., et al. Tremorolytic effect of 5′‐chloro‐5′‐deoxy‐(±)‐ENBA, a potent and selective adenosine A1 receptor agonist, evaluated in the harmaline‐induced model in rats. British Journal of Pharmacology, 2018. [Link]

-

MDPI. Adenosine Receptors as Potential Therapeutic Analgesic Targets. [Link]

-

Glukhova, A., et al. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia. Nature, 2021. [Link]

-

ResearchGate. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia | Request PDF. [Link]

-

Xu, T., et al. Analgesic action of adenosine A1 receptor involves the dephosphorylation of glycine receptor α1ins subunit in spinal dorsal horn of mice. Neuropharmacology, 2020. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. criver.com [criver.com]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. Adenosine receptor activation and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adenosine signaling mediate pain transmission in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pain-relieving prospects for adenosine receptors and ectonucleotidases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? [frontiersin.org]

- 8. A1 Adenosine Receptor Partial Agonists and Allosteric Modulators: Advancing Toward the Clinic? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adenosine receptor - Wikipedia [en.wikipedia.org]

- 10. Coupling of the human A1 adenosine receptor to different heterotrimeric G proteins: evidence for agonist-specific G protein activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adenosine Receptors as Potential Therapeutic Analgesic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of peripheral adenosine receptors in glutamate-induced pain nociceptive behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (±)-5'-Chloro-5'-deoxy-ENBA | CAS:103626-26-2 | adenosine A1 receptor agonist, selective and high-affinity | High Purity | Manufacturer BioCrick [biocrick.com]

- 14. apexbt.com [apexbt.com]

- 15. 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lack of efficacy of a partial adenosine A1 receptor agonist in neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 18. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]

- 19. Allosteric modulation of adenosine A1 receptor coupling to G-proteins in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Unveiling the Analgesic Potential: A Technical Guide to the Antinociceptive Properties of (+/-)-5'-Chloro-5'-deoxy-ENBA

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-5'-Chloro-5'-deoxy-ENBA (5'Cl5'd-ENBA) has emerged as a potent and highly selective adenosine A1 receptor agonist, demonstrating significant promise as a novel analgesic agent. This technical guide provides a comprehensive overview of the antinociceptive properties of this compound, delving into its mechanism of action, receptor binding profile, and efficacy in preclinical pain models. We will explore the causality behind experimental choices in its evaluation and provide detailed protocols for key in vivo assays. This document aims to serve as an in-depth resource for researchers and drug development professionals investigating the therapeutic potential of adenosine A1 receptor agonists for pain management.

Introduction: The Rationale for Targeting the Adenosine A1 Receptor in Nociception

The purine nucleoside adenosine is a critical modulator of numerous physiological processes, including neurotransmission and inflammation. Its effects are mediated by four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The adenosine A1 receptor (A1AR) is of particular interest in the context of pain, as its activation has been consistently shown to produce antinociceptive effects at both spinal and supraspinal levels[1]. The development of selective A1AR agonists represents a promising therapeutic strategy for pain relief. However, the clinical translation of earlier A1AR agonists has been hampered by undesirable side effects, such as cardiovascular and motor disturbances[2][3].

(+/-)-5'-Chloro-5'-deoxy-ENBA has been synthesized and characterized as a potent and highly selective A1AR agonist with an improved side-effect profile, making it a valuable tool for research and a potential candidate for further drug development[2][3][4]. This guide will elucidate the scientific evidence supporting its antinociceptive properties.

Molecular Profile and Mechanism of Action

(+/-)-5'-Chloro-5'-deoxy-ENBA, with the chemical formula C17H22ClN5O3 and a molecular weight of 379.84, is a derivative of adenosine[4]. Its high affinity and selectivity for the human A1AR are central to its pharmacological activity.

Receptor Binding Affinity

Quantitative data from radioligand binding assays demonstrate the compound's exceptional affinity and selectivity for the A1AR over other adenosine receptor subtypes.

| Receptor Subtype | Ki (nM) |

| A1 | 0.51 |

| A2A | 1340 |

| A2B | 2740 |

| A3 | 1290 |

| Table 1: Receptor Binding Affinities of (+/-)-5'-Chloro-5'-deoxy-ENBA. This table summarizes the inhibitory constants (Ki) of the compound at the four human adenosine receptor subtypes, highlighting its subnanomolar affinity and high selectivity for the A1 receptor[4][5]. |

Signaling Pathway

Activation of the A1AR by (+/-)-5'-Chloro-5'-deoxy-ENBA initiates a cascade of intracellular events characteristic of Gi/o protein-coupled receptors. This signaling pathway ultimately leads to a reduction in neuronal excitability and neurotransmitter release, which are key mechanisms underlying its antinociceptive effects.

Figure 1: Adenosine A1 Receptor Signaling Pathway. This diagram illustrates the binding of (+/-)-5'-Chloro-5'-deoxy-ENBA to the A1AR, leading to the inhibition of adenylyl cyclase, modulation of ion channels, and ultimately a reduction in neurotransmitter release.

In Vivo Antinociceptive Efficacy

The analgesic properties of (+/-)-5'-Chloro-5'-deoxy-ENBA have been validated in several established rodent models of pain. These studies provide crucial evidence of its potential therapeutic utility.

Formalin-Induced Nociception

The formalin test is a widely used model that assesses both acute tonic pain (Phase 1) and inflammatory pain (Phase 2). Intraperitoneal administration of (+/-)-5'-Chloro-5'-deoxy-ENBA has been shown to significantly inhibit both phases of the nocifensive response induced by formalin injection in mice, with effective doses ranging from 1 to 2 mg/kg[4]. This demonstrates its efficacy against both acute and inflammatory pain components.

Neuropathic Pain

In a spared nerve injury (SNI) model of neuropathic pain in mice, chronic systemic administration of (+/-)-5'-Chloro-5'-deoxy-ENBA (0.5 mg/kg, i.p.) effectively reduced both mechanical allodynia and thermal hyperalgesia[1][3]. Notably, a single injection of the compound also provided significant, albeit shorter-lasting, relief from neuropathic pain symptoms[1]. The antinociceptive effect in this model was reversed by the selective A1AR antagonist DPCPX, confirming the A1AR-mediated mechanism of action[1][3].

Furthermore, studies have revealed that the analgesic effect of (+/-)-5'-Chloro-5'-deoxy-ENBA in neuropathic pain is associated with a reduction in spinal microglial activation, suggesting an additional neuro-immunomodulatory mechanism[1].

Favorable Side Effect Profile

A critical aspect of the therapeutic potential of (+/-)-5'-Chloro-5'-deoxy-ENBA is its reported lack of significant motor or cardiovascular side effects at effective antinociceptive doses. In the SNI study, the 0.5 mg/kg dose did not impair motor coordination in the rotarod test or alter arterial blood pressure[1][3]. This represents a significant advantage over many other A1AR agonists. However, it is worth noting that at the highest tested dose in a tremor study (0.5 mg/kg), some depression of motor behavior was observed in rats[2].

Experimental Protocols for Antinociceptive Assessment

To ensure the reproducibility and validity of research findings, standardized and well-controlled experimental protocols are essential. The following sections detail the methodologies for key in vivo assays used to evaluate the antinociceptive properties of compounds like (+/-)-5'-Chloro-5'-deoxy-ENBA.

Hot Plate Test

The hot plate test is a classic method for assessing centrally mediated analgesia by measuring the latency of a thermal pain reflex[6][7][8].

Protocol:

-

Apparatus: A commercially available hot plate apparatus consisting of a metal plate that can be maintained at a constant temperature (typically 55 ± 0.5°C) and an open-ended cylindrical restrainer.

-

Acclimatization: Animals (mice or rats) should be acclimatized to the laboratory environment for at least one week before testing and to the testing room for at least 30-60 minutes on the day of the experiment[9][10].

-

Baseline Latency: Each animal is placed on the hot plate, and the time until a nocifensive response (e.g., hind paw licking, jumping) is recorded. A cut-off time (e.g., 30 seconds) is pre-determined to prevent tissue damage[10].

-

Drug Administration: Animals are treated with (+/-)-5'-Chloro-5'-deoxy-ENBA (or vehicle control) via the desired route (e.g., intraperitoneal injection).

-

Post-Treatment Latency: At specific time points after drug administration (e.g., 30, 60, 90 minutes), the hot plate test is repeated to determine the post-treatment latency.

-

Data Analysis: The percentage of the maximum possible effect (%MPE) is often calculated to normalize the data. An increase in latency compared to baseline and vehicle-treated animals indicates an antinociceptive effect.

Figure 2: Experimental Workflow for the Hot Plate Test. This diagram outlines the key steps involved in assessing thermal antinociception using the hot plate test.

Tail-Flick Test

The tail-flick test is another widely used assay for measuring the analgesic effects of drugs against thermal pain, primarily reflecting a spinal reflex[11][12].

Protocol:

-

Apparatus: A tail-flick apparatus that focuses a beam of radiant heat onto the ventral surface of the animal's tail. The instrument automatically records the latency to tail withdrawal.

-

Habituation: Animals should be habituated to the restraining device before the test day to minimize stress-induced analgesia[13][14].

-

Baseline Latency: The animal is placed in the restrainer, and its tail is positioned over the heat source. The latency to flick the tail away from the heat is recorded. Several baseline readings are typically taken and averaged[13]. A cut-off time is employed to prevent tissue damage.

-

Drug Administration: The test compound or vehicle is administered.

-

Post-Treatment Latency: Tail-flick latencies are measured at predetermined intervals after drug administration.

-

Data Analysis: An increase in the tail-flick latency indicates an antinociceptive effect. Data are often expressed as %MPE.

Figure 3: Experimental Workflow for the Tail-Flick Test. This diagram illustrates the sequential steps for evaluating thermal antinociception using the tail-flick test.

Structure-Activity Relationship and Future Directions

The high potency and selectivity of (+/-)-5'-Chloro-5'-deoxy-ENBA can be attributed to specific structural modifications of the adenosine scaffold. The 5'-chloro substitution and the N6-bicycloalkyl group are key features that enhance its affinity for the A1AR[4]. A molecular modeling analysis has suggested that the 5'-chloro substitution contributes to the higher affinity and selectivity for the human A1AR compared to the parent 5'-hydroxy compound[4].

Figure 4: Key Structural Modifications Leading to Enhanced Antinociceptive Efficacy. This diagram illustrates how specific chemical modifications of the adenosine molecule contribute to the high A1AR affinity and potent antinociceptive properties of (+/-)-5'-Chloro-5'-deoxy-ENBA.

Future research should focus on further elucidating the downstream signaling pathways involved in the antinociceptive effects of (+/-)-5'-Chloro-5'-deoxy-ENBA and exploring its efficacy in a broader range of chronic pain models. Additionally, pharmacokinetic and toxicology studies are warranted to fully assess its potential as a clinical candidate.

Conclusion

(+/-)-5'-Chloro-5'-deoxy-ENBA is a compelling adenosine A1 receptor agonist with robust antinociceptive properties demonstrated in multiple preclinical models of pain. Its high affinity, selectivity, and favorable side-effect profile at analgesic doses distinguish it from earlier A1AR agonists. The detailed understanding of its mechanism of action and the availability of established protocols for its in vivo evaluation provide a solid foundation for further investigation. This technical guide serves as a comprehensive resource to facilitate and guide future research into the therapeutic potential of (+/-)-5'-Chloro-5'-deoxy-ENBA and related compounds for the treatment of pain.

References

-

Franchetti, P., Cappellacci, L., Vita, P., Petrelli, R., et al. (2009). N6-Cycloalkyl- and N6-bicycloalkyl-C5'(C2')-modified adenosine derivatives as high-affinity and selective agonists at the human A1 adenosine receptor with antinociceptive effects in mice. Journal of Medicinal Chemistry, 52(8), 2393-2406. [Link]

-

Wikipedia. Hot plate test. [Link]

-

Ferreira, S. H., Lorenzetti, B. B., & Corrêa, A. (1993). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian journal of medical and biological research, 26(4), 431–435. [Link]

-

Luongo, L., Petrelli, R., Gatta, L., et al. (2012). 5'-Chloro-5'-deoxy-(±)-ENBA, a potent and selective adenosine A(1) receptor agonist, alleviates neuropathic pain in mice through functional glial and microglial changes without affecting motor or cardiovascular functions. Molecules, 17(12), 13712-13726. [Link]

-

Popoli, P., Betto, P., & Reggio, R. (1995). Tremorolytic effect of 5'-chloro-5'-deoxy-(+/-)-ENBA, a potent and selective adenosine A1 receptor agonist, evaluated in the harmaline-induced model in rats. British journal of pharmacology, 114(7), 1437–1440. [Link]

-

Maze Engineers. Rodent Hot/Cold Plate Pain Assay. [Link]

-

Panlab | Harvard Apparatus. Hot plate test. [Link]

-

ResearchGate. Tremorolytic effect of 5'-chloro-5'-deoxy-(±)-ENBA, a potent and selective adenosine A1 receptor agonist, evaluated in the harmaline-induced model in rats. [Link]

-

protocols.io. (2018). Tail-flick test. [Link]

-

Wikipedia. Tail flick test. [Link]

-

Taylor & Francis Online. Tail flick test – Knowledge and References. [Link]

-

protocols.io. (2019). Tail Flick V.1. [Link]

-

MDPI. Article Versions Notes. [Link]

-

Diabetic Complications Consortium. Tail Flick Assay. [Link]

Sources

- 1. 5'-Chloro-5'-deoxy-(±)-ENBA, a Potent and Selective Adenosine A1 Receptor Agonist, Alleviates Neuropathic Pain in Mice Through Functional Glial and Microglial Changes without Affecting Motor or Cardiovascular Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tremorolytic effect of 5′‐chloro‐5′‐deoxy‐(±)‐ENBA, a potent and selective adenosine A1 receptor agonist, evaluated in the harmaline‐induced model in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (±)-5'-Chloro-5'-deoxy-ENBA | CAS:103626-26-2 | adenosine A1 receptor agonist, selective and high-affinity | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. (+/-)-5'-Chloro-5'-deoxy-ENBA | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]

- 6. Hot plate test - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Hot plate test [panlab.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. maze.conductscience.com [maze.conductscience.com]

- 11. Tail flick test - Wikipedia [en.wikipedia.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Tail-flick test [protocols.io]

- 14. diacomp.org [diacomp.org]

Unveiling the Antipsychotic Potential of (+/-)-5'-Chloro-5'-deoxy-ENBA: A Technical Guide for Drug Development Professionals

Introduction: A Novel Adenosinergic Approach to Psychosis

The landscape of antipsychotic drug development has long been dominated by therapeutics targeting dopaminergic and serotonergic systems. While effective for many, a significant portion of individuals with psychotic disorders experience inadequate symptom relief or debilitating side effects. This underscores the urgent need for novel mechanistic approaches. The "adenosine hypothesis of schizophrenia" posits that a dysregulation in the brain's adenosine signaling contributes to the pathophysiological cascade of psychosis, including dopaminergic hyperactivity and glutamatergic hypofunction[1][2]. This has paved the way for exploring the therapeutic potential of adenosine receptor modulators.

This technical guide delves into the preclinical evidence and therapeutic rationale for (+/-)-5'-Chloro-5'-deoxy-ENBA , a potent and highly selective adenosine A1 receptor agonist, as a potential novel antipsychotic agent. We will explore its chemical properties, pharmacological profile, and the compelling data from established animal models of psychosis. This document is intended for researchers, scientists, and drug development professionals seeking to understand the scientific underpinnings and experimental validation of this promising compound.

Chemical and Physical Properties

(+/-)-5'-Chloro-5'-deoxy-ENBA, with the chemical name N-Bicyclo[2.2.1]hept-2-yl-5'-chloro-5'-deoxyadenosine, is a synthetic N6-substituted adenosine analog.[3] The introduction of a chloro group at the 5' position of the ribose moiety and a bicyclo[2.2.1]hept-2-yl group at the N6 position of the adenine base confers high affinity and selectivity for the adenosine A1 receptor.

| Property | Value | Source |

| Molecular Formula | C17H22ClN5O3 | |

| Molecular Weight | 379.84 g/mol | |

| CAS Number | 103626-26-2 | [4] |

| Appearance | White to off-white solid | Commercially available |

| Solubility | Soluble in DMSO and ethanol | Commercially available |

Pharmacology: A Highly Selective Adenosine A1 Receptor Agonist

The therapeutic potential of (+/-)-5'-Chloro-5'-deoxy-ENBA is rooted in its exceptional affinity and selectivity for the adenosine A1 receptor. Radioligand binding assays have demonstrated a sub-nanomolar affinity for the human A1 receptor, with significantly lower affinity for other adenosine receptor subtypes.

| Receptor Subtype | Ki (nM) | Selectivity vs. A1 | Source |

| Adenosine A1 | 0.51 | - | [3][4] |

| Adenosine A2A | 1340 | ~2600-fold | [3][4] |

| Adenosine A2B | 2740 | ~5300-fold | [3][4] |

| Adenosine A3 | 1290 | ~2500-fold | [3][4] |

This high selectivity is crucial for minimizing off-target effects that have hampered the clinical development of less selective adenosine receptor agonists.

Mechanism of Action: Modulating Dopaminergic and Glutamatergic Dysregulation

The antipsychotic effects of adenosine A1 receptor agonists are believed to be mediated through the modulation of dopamine and glutamate neurotransmission in key brain regions, particularly the striatum.

Caption: Proposed mechanism of antipsychotic action of (+/-)-5'-Chloro-5'-deoxy-ENBA.